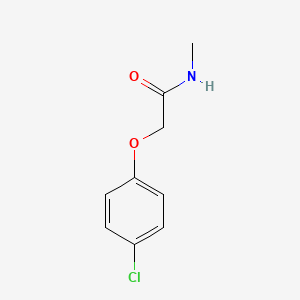
2-(4Chlorophenoxy)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4Chlorophenoxy)-N-methylacetamide is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for 2-(4-chlorophenoxy)-N-methylacetamide?
- Methodology : The synthesis typically involves nucleophilic substitution and condensation reactions. For example, reacting 4-chlorophenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) forms 2-(4-chlorophenoxy)acetyl chloride, which is then condensed with methylamine to yield the target compound. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side products like N-over-alkylation .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via melting point analysis .
Q. How can researchers characterize the structural and physicochemical properties of 2-(4-chlorophenoxy)-N-methylacetamide?
- Spectroscopic Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.3 ppm, methyl group at δ 2.8–3.1 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and C-O-C (~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺ at m/z 200.6) and fragmentation patterns .
Q. What safety protocols are critical when handling 2-(4-chlorophenoxy)-N-methylacetamide?
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. The compound may cause skin irritation or respiratory distress .
- Waste Disposal : Collect organic waste in designated containers and neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for hazardous waste .
Advanced Research Questions
Q. How do intramolecular interactions and crystal packing influence the stability of 2-(4-chlorophenoxy)-N-methylacetamide?
- Structural Insights : Single-crystal X-ray diffraction reveals intramolecular C–H···O hydrogen bonds (e.g., bond length ~2.5 Å) that stabilize the planar conformation. Intermolecular N–H···O bonds form infinite chains along the c-axis, affecting crystallinity and melting point .
- Stability Implications : Strong hydrogen-bonding networks reduce hygroscopicity but may complicate dissolution in polar solvents. Thermal analysis (DSC/TGA) can correlate packing density with decomposition temperatures .
Q. What computational approaches predict the biological activity or environmental fate of 2-(4-chlorophenoxy)-N-methylacetamide?
- In Silico Modeling :
- Molecular Docking : Screen against target enzymes (e.g., cytochrome P450) using AutoDock Vina to assess potential metabolic pathways .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electron density maps and reactive sites for oxidation .
Q. How can researchers resolve discrepancies in reported spectroscopic data or synthetic yields?
- Data Contradiction Analysis :
- Synthetic Yield Variability : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For instance, using DMF vs. THF may alter nucleophilicity, affecting yields by 10–15% .
- Spectroscopic Deviations : Calibrate instruments with standard references (e.g., TMS for NMR). If NMR shifts differ, consider tautomerism or solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .
属性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-methylacetamide |
InChI |
InChI=1S/C9H10ClNO2/c1-11-9(12)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) |
InChI 键 |
RALYRYVNLFJRDT-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)COC1=CC=C(C=C1)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














